4-Amino-3-chlorophenol

Nephrotoxicity Structure-Activity Relationship In Vitro Toxicology

This regioisomer is a non-fungible starting material for Lenvatinib/Tivozanib synthesis. The 4-amino-3-chloro substitution pattern is structurally mandatory for downstream coupling; generic analogs yield failed API synthesis. Procure ≥98% purity to meet GMP requirements. Available in gram to kilogram quantities.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 17609-80-2
Cat. No. B108459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-chlorophenol
CAS17609-80-2
Synonyms3-chloro-4-aminophenol
4-amino-3-chlorophenol
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Cl)N
InChIInChI=1S/C6H6ClNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
InChIKeyPNLPXABQLXSICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-chlorophenol (CAS 17609-80-2): Core Physicochemical and Safety Specifications for Procurement


4-Amino-3-chlorophenol (CAS 17609-80-2, molecular weight 143.57 g/mol, C₆H₆ClNO) is an aromatic amine and chlorophenol derivative [1]. Commercially available as a solid at 20°C, it exhibits a melting point ranging from 155-160°C [2][3]. It is typically supplied with a purity specification of ≥98% (by HPLC or GC) and requires storage at 2-8°C for long-term stability [4]. The compound is classified under UN2811 as a toxic solid (Packing Group III) and carries GHS hazard statements H319 (causes serious eye irritation) and H302+312+332 (harmful if swallowed, in contact with skin or if inhaled) [5].

4-Amino-3-chlorophenol (CAS 17609-80-2): The Criticality of Regioisomerism and Halogen Effects in Scientific Selection


The specific substitution pattern on the aromatic ring (4-amino and 3-chloro) dictates the compound's unique reactivity, toxicity profile, and synthetic utility, rendering generic substitution with other aminophenols or chlorophenols impossible for critical applications. While it shares the aminophenol core with analogs like 4-aminophenol and 2-amino-5-chlorophenol, the precise position of the chlorine atom profoundly alters its electronic structure, as evidenced by the distinct X-ray crystallographic bond lengths (C–Cl: 1.7289 Å; C–N: 1.4590 Å; C–O: 1.3617 Å) and supramolecular packing [1]. Furthermore, in vitro nephrotoxicity studies demonstrate that regioisomerism directly impacts safety margins [2]. Critically, the compound serves as a non-fungible, privileged scaffold for the synthesis of specific tyrosine kinase inhibitors (TKIs) like lenvatinib and tivozanib [3]. The 4-amino-3-chloro substitution pattern is essential for the subsequent phenoxy-anilide coupling reactions that generate the active pharmaceutical ingredients (APIs) [3]. Therefore, the selection of this specific regioisomer is a critical quality and efficacy determinant for both drug development and any other application relying on its precise molecular architecture.

4-Amino-3-chlorophenol (CAS 17609-80-2): Quantitative Evidence for Differentiated Performance


4-Amino-3-chlorophenol (CAS 17609-80-2): Reduced In Vitro Nephrotoxicity Potential Compared to 4-Aminophenol

In a direct comparative study using isolated rat renal cortical slices, 4-amino-3-chlorophenol demonstrated significantly lower nephrotoxic potential than the non-chlorinated analog 4-aminophenol [1]. The study established a clear rank-order of toxicity, with 4-aminophenol being the most potent nephrotoxicant among the aminophenols tested [1].

Nephrotoxicity Structure-Activity Relationship In Vitro Toxicology

4-Amino-3-chlorophenol (CAS 17609-80-2): Distinct Regioisomer Toxicity Profile Compared to 2-Amino-5-chlorophenol

The position of the chlorine atom on the aminophenol ring is a critical determinant of toxicity. A direct head-to-head in vitro comparison between the two aminochlorophenol regioisomers shows that 2-amino-5-chlorophenol is more nephrotoxic than 4-amino-3-chlorophenol [1]. The study found that while both compounds caused a reduction in gluconeogenesis at a concentration of 0.1 mM, their overall potency differed significantly, positioning 2-amino-5-chlorophenol closer in toxicity to the highly nephrotoxic 4-aminophenol [1].

Regioisomerism Toxicology Chemical Safety

4-Amino-3-chlorophenol (CAS 17609-80-2): High-Yielding Batch Synthesis with Quantified Conditions

A robust and reproducible batch synthesis for 4-amino-3-chlorophenol has been reported with a defined yield. The method involves the reduction of 3-chloro-4-nitrophenol using iron powder and acetic acid in ethanol [1]. This provides a clear, quantifiable benchmark for process chemists evaluating synthetic routes.

Process Chemistry Synthetic Yield Scale-up

4-Amino-3-chlorophenol (CAS 17609-80-2): Validated and Scalable Reverse-Phase HPLC Method for Purity Analysis

A specific reverse-phase (RP) HPLC method has been developed and validated for the analysis of 4-amino-3-chlorophenol, ensuring reliable purity and impurity profiling [1]. The method is scalable from analytical to preparative scale for impurity isolation and is adaptable for UPLC and mass spectrometry (MS) applications [1].

Analytical Chemistry Quality Control Method Validation

4-Amino-3-chlorophenol (CAS 17609-80-2): Differentiated Physicochemical Properties Supporting Its Role as a Privileged Scaffold

Single-crystal X-ray diffraction of its hydrochloride salt reveals key structural features that differentiate this scaffold. The precise bond lengths (C–Cl: 1.7289(6) Å; C–N: 1.4590(8) Å; C–O: 1.3617(8) Å) and supramolecular packing (orthorhombic space group Pnma, interplanar separation of 3.147 Å) define its unique geometry [1]. These conformational features are rationalized to stabilize binding motifs in target kinase inhibitors like lenvatinib and tivozanib, a role that structurally different aminophenols cannot fulfill [1].

Crystallography Molecular Structure Drug Design

4-Amino-3-chlorophenol (CAS 17609-80-2): Essential and Non-Substitutable Intermediate in Lenvatinib and Tivozanib Synthesis

4-Amino-3-chlorophenol is explicitly defined as a non-fungible intermediate in the synthesis of the clinically approved multikinase inhibitors lenvatinib and tivozanib [1][2]. Its 4-amino-3-chloro substitution pattern is essential for the specific condensation and amidation reactions that construct the active pharmaceutical ingredient (API). For instance, in the synthesis of lenvatinib, 4-amino-3-chlorophenol hydrochloride is reacted with 4-chloro-7-methoxy-6-amide quinoline in a specific condensation reaction [2]. Substituting another aminophenol or chlorophenol would break the established synthetic route and fail to yield the desired phenoxy-anilide derivative [1].

Pharmaceutical Intermediate Tyrosine Kinase Inhibitor Oncology

4-Amino-3-chlorophenol (CAS 17609-80-2): Key Application Scenarios Based on Differentiated Evidence


Synthesis of Lenvatinib and Tivozanib (Oncology APIs)

This compound is a mandatory, non-substitutable starting material in the patented synthetic routes for the tyrosine kinase inhibitors lenvatinib and tivozanib [1]. As shown by the evidence in Section 3, its specific 4-amino-3-chloro regioisomerism is essential for the required condensation and amidation reactions [1][2]. Procurement of high-purity 4-amino-3-chlorophenol (≥98%) is a critical quality attribute for GMP manufacturing of these oncology APIs [3]. Any deviation in the isomeric purity or substitution pattern will result in a failed synthesis.

Medicinal Chemistry and Fragment-Based Drug Discovery (FBDD)

4-Amino-3-chlorophenol acts as a 'privileged scaffold' for constructing phenoxy-anilide derivatives, a motif common in kinase inhibitor design [1]. The precise crystallographic geometry and hydrogen-bonding network of its hydrochloride salt, as detailed in Section 3, provide a rational basis for its use in structure-based drug design [1]. Researchers can leverage this compound to build targeted libraries, knowing its structural features are validated to stabilize binding motifs in the VEGFR active site [1].

In Vitro Toxicology and Safety Profiling Studies

For studies investigating the structure-nephrotoxicity relationships of aminophenols, this compound offers a quantitatively defined, lower-risk profile compared to its primary analogs [2]. The evidence in Section 3 establishes it as a benchmark compound with moderate nephrotoxic potential, positioned between the highly toxic 4-aminophenol and the less toxic 2-aminophenol [2]. This makes it a valuable tool for calibrating in vitro assays and investigating the impact of ring halogenation on cellular safety.

Process Chemistry and Large-Scale Manufacturing

For chemical engineers and process chemists, the availability of validated analytical methods and high-yielding synthetic routes (e.g., the 88% yield via iron/acetic acid reduction [4]) reduces scale-up risk. Furthermore, continuous-flow microchannel reactor methods have been patented to improve safety and efficiency for its large-scale production, addressing the challenges of traditional batch processes [5]. This ensures a robust and reliable supply chain for industrial-scale procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-chlorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.